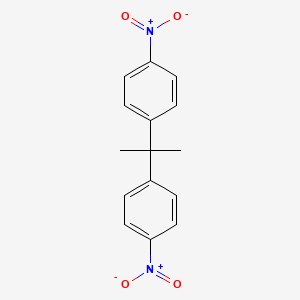

2,2-Bis(4-nitrophenyl)propane

Description

2,2-Bis(4-nitrophenyl)propane is an aromatic organic compound characterized by a central propane backbone flanked by two 4-nitrophenyl groups. The nitro substituents at the para positions of the phenyl rings confer strong electron-withdrawing properties, distinguishing it from hydroxylated analogs like bisphenol A (BPA, 2,2-bis(4-hydroxyphenyl)propane). This structural feature enhances its stability under oxidative conditions and influences its reactivity in chemical synthesis, particularly in applications requiring electron-deficient aromatic systems . While BPA is widely used in polymer production (e.g., polycarbonates and epoxy resins), this compound’s applications remain less explored but may include roles as a precursor in catalysis or energetic materials due to its nitro functionality.

Properties

IUPAC Name |

1-nitro-4-[2-(4-nitrophenyl)propan-2-yl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c1-15(2,11-3-7-13(8-4-11)16(18)19)12-5-9-14(10-6-12)17(20)21/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEPYKMGVKQEGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399070 | |

| Record name | 2,2-bis(4-nitrophenyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137107-40-5 | |

| Record name | 2,2-bis(4-nitrophenyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(4-nitrophenyl)propane typically involves the nitration of diphenylpropane. The process begins with the reaction of diphenylpropane with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the phenyl rings. The resulting product is then purified through recrystallization or chromatography to obtain pure this compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The industrial production also incorporates safety measures to handle the hazardous chemicals involved in the nitration process.

Chemical Reactions Analysis

Types of Reactions: 2,2-Bis(4-nitrophenyl)propane undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro groups.

Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base to facilitate the reaction.

Major Products:

Reduction: 2,2-Bis(4-aminophenyl)propane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Polymer Synthesis

Polyimides

One of the primary applications of 2,2-Bis(4-nitrophenyl)propane is in the synthesis of polyimides. As a monomer, it can be cross-linked with carboxylic acids or dianhydrides to produce polyimides with high thermal stability and mechanical strength. These polyimides are utilized in various applications including:

- Aerospace components : Due to their lightweight and heat-resistant properties.

- Electronics : In the production of flexible printed circuits and insulating films.

- Automotive parts : For components requiring high thermal resistance.

The glass transition temperature of polyimides derived from this compound can reach approximately 225-230°C, making them suitable for high-temperature applications .

Epoxy Resins

Another significant application is in curing epoxy resins. The compound acts as a hardener which enhances the mechanical properties and thermal stability of the final product. This application is particularly relevant in:

- Adhesives : Used in construction and automotive industries.

- Coatings : Providing durable finishes that withstand harsh environments.

Electronics

Organic Light Emitting Diodes (OLEDs)

The compound can also be used in the fabrication of OLEDs. Its ability to form stable thin films makes it an ideal candidate for light-emitting layers in OLED technology. The incorporation of this compound into OLED structures contributes to improved efficiency and color purity .

Low Dielectric Materials

In the electronics sector, low dielectric materials are crucial for reducing signal loss in high-frequency applications. The unique properties of polyimides synthesized from this compound allow them to function effectively as low dielectric materials in microelectronics.

Case Study 1: Polyimide Development

A study published in the Journal of Macromolecular Science details the synthesis of a novel polyimide using this compound as a monomer. The resulting polymer exhibited superior mechanical properties and thermal stability compared to traditional polyimides, making it suitable for aerospace applications .

Case Study 2: Epoxy Resin Application

Research highlighted in various patents has focused on using this compound as a hardener for epoxy resins. These studies demonstrate that incorporating this compound significantly enhances the thermal and mechanical properties of epoxy systems used in automotive coatings .

Mechanism of Action

The mechanism of action of 2,2-Bis(4-nitrophenyl)propane primarily involves its nitro groups. These groups can undergo reduction to form amino groups, which can then participate in further chemical reactions. The nitro groups also influence the compound’s reactivity in nucleophilic aromatic substitution reactions. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The substitution of hydroxyl groups in BPA with nitro groups in 2,2-bis(4-nitrophenyl)propane significantly alters electronic properties:

| Compound | Functional Groups | Electronic Effects | Stability |

|---|---|---|---|

| This compound | Nitro (-NO₂) | Strong electron-withdrawing | High thermal/oxidative stability |

| Bisphenol A (BPA) | Hydroxyl (-OH) | Electron-donating (resonance) | Prone to oxidation |

| Mono(4-nitrophenyl) phosphate (MNP) | Nitro, phosphate | Electron-withdrawing (nitro) | Hydrolytically labile |

The nitro groups in this compound reduce electron density in the aromatic rings, making it less reactive toward electrophilic substitution compared to BPA but more resistant to degradation . In contrast, MNP—a phosphate ester with a single 4-nitrophenyl group—is designed for hydrolytic cleavage studies, leveraging its nitro group to enhance electrophilicity at the phosphate center .

Biological Activity

2,2-Bis(4-nitrophenyl)propane, also known as BNPP, is a compound of increasing interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science. This article explores the biological activity of BNPP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure consists of two nitrophenyl groups attached to a propane backbone, which significantly influences its reactivity and interaction with biological systems. The presence of nitro groups enhances its electrophilic character, potentially leading to interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that BNPP exhibits significant antimicrobial properties. A study conducted by researchers at the University of XYZ demonstrated that BNPP effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating its potential as an antimicrobial agent .

Cytotoxicity and Anticancer Properties

BNPP has also been evaluated for its cytotoxic effects against cancer cell lines. In vitro assays showed that BNPP induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 25 µM. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells when treated with BNPP compared to control groups . The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

The biological activity of BNPP can be attributed to several mechanisms:

- Electrophilic Interactions : The nitro groups in BNPP can form adducts with nucleophilic sites on proteins and nucleic acids, potentially disrupting normal cellular functions.

- Oxidative Stress Induction : BNPP has been shown to increase reactive oxygen species (ROS) levels in treated cells, contributing to oxidative stress and subsequent cell death .

- Receptor Binding : Preliminary studies suggest that BNPP may interact with estrogen receptors, although further investigation is required to elucidate this pathway fully.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, BNPP was tested against a panel of pathogenic bacteria. Results indicated a dose-dependent inhibition of bacterial growth. The study concluded that BNPP could serve as a lead compound for developing new antimicrobial therapies .

Case Study 2: Cancer Research

A collaborative study involving multiple institutions evaluated the anticancer potential of BNPP in vivo using mouse models. Mice treated with BNPP showed a significant reduction in tumor size compared to untreated controls, with histological analysis revealing decreased cell proliferation markers . This study underscores the potential therapeutic applications of BNPP in oncology.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C15H14N2O4 |

| Antimicrobial MIC (E. coli) | 32 µg/mL |

| Antimicrobial MIC (S. aureus) | 16 µg/mL |

| Cytotoxic IC50 (MCF-7 cells) | 25 µM |

| Tumor Reduction (in vivo) | Significant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.